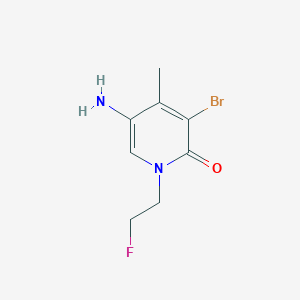

5-Amino-3-bromo-1-(2-fluoroethyl)-4-methyl-1,2-dihydropyridin-2-one

CAS No.:

Cat. No.: VC17698929

Molecular Formula: C8H10BrFN2O

Molecular Weight: 249.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H10BrFN2O |

|---|---|

| Molecular Weight | 249.08 g/mol |

| IUPAC Name | 5-amino-3-bromo-1-(2-fluoroethyl)-4-methylpyridin-2-one |

| Standard InChI | InChI=1S/C8H10BrFN2O/c1-5-6(11)4-12(3-2-10)8(13)7(5)9/h4H,2-3,11H2,1H3 |

| Standard InChI Key | QMQILFHIQMKGOX-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(=O)N(C=C1N)CCF)Br |

Introduction

5-Amino-3-bromo-1-(2-fluoroethyl)-4-methyl-1,2-dihydropyridin-2-one is a nitrogen-containing heterocyclic compound belonging to the dihydropyridine family. This class of compounds is renowned for its diverse biological activities and applications in medicinal chemistry, particularly in cardiovascular and neurological fields. The compound's unique molecular structure includes an amino group, a bromine atom, and a fluorinated ethyl side chain, contributing to its potential pharmacological properties.

Chemical Formula and Molecular Weight

-

Molecular Formula: C8H10BrFN2O

-

Molecular Weight: Approximately 247.09 g/mol, though some sources report it as 249.08 g/mol.

Spectroscopic Analysis

-

NMR Spectra: Protons in similar compounds typically show shifts between 7.0 to 8.0 ppm for aromatic protons and 0.5 to 3.0 ppm for aliphatic protons.

Synthesis Methods

The synthesis of 5-Amino-3-bromo-1-(2-fluoroethyl)-4-methyl-1,2-dihydropyridin-2-one involves several key steps, often utilizing bromine or a brominating agent in an organic solvent, followed by the addition of a fluoroethylating agent under controlled conditions. Techniques such as microwave-assisted synthesis can enhance reaction efficiency and reduce reaction times.

Chemical Reactions

This compound undergoes various chemical reactions, including:

-

Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

-

Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.

-

Substitution: The bromine atom can be substituted with other functional groups via nucleophilic substitution reactions.

Biological Activity and Applications

5-Amino-3-bromo-1-(2-fluoroethyl)-4-methyl-1,2-dihydropyridin-2-one is of interest for its potential biological activities, particularly in interacting with enzymes and receptors. It can modulate biochemical pathways, including signal transduction and metabolic regulation. The compound serves as a building block for more complex molecules and is used in biochemical assays to study enzyme interactions and protein binding.

Research Findings and Future Directions

While the exact mechanism of action is not fully elucidated, ongoing research aims to explore its biological effects and therapeutic potential across various fields of medicinal chemistry. The compound's pharmacokinetic profile suggests favorable absorption and distribution characteristics, making it a candidate for further development as a therapeutic agent.

Comparison with Similar Compounds

| Compound | Key Features | Biological Activity |

|---|---|---|

| 5-Amino-3-bromo-1-(2-fluoroethyl)-4-methyl-1,2-dihydropyridin-2-one | Contains a methyl group at the 4-position, bromine, and a fluoroethyl group | Potential for enzyme interaction and signal transduction modulation |

| 5-Amino-3-bromo-1-(2-fluoroethyl)-1,2-dihydropyridin-2-one | Lacks the methyl group at the 4-position | May have altered reactivity and biological activity |

| 5-Amino-3-bromo-1-(2-fluoroethyl)-4-methylpyridin-2-one | Differing saturation of the pyridine ring | Influences chemical properties and applications |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume